Stannane, (2-(2,2,3,3-tetramethylbutylthio)acetoxy)tributyl-

Description

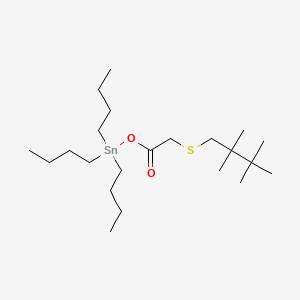

Stannane, (2-(2,2,3,3-tetramethylbutylthio)acetoxy)tributyl- (CAS: TDO000) is an organotin compound characterized by a complex substituent structure. Its molecular framework includes a tributyltin core functionalized with a 2-(2,2,3,3-tetramethylbutylthio)acetoxy group.

Organotin compounds like this are often employed in polymer stabilization, catalysis, and organic synthesis due to their tunable reactivity.

Properties

CAS No. |

73927-97-6 |

|---|---|

Molecular Formula |

C22H46O2SSn |

Molecular Weight |

493.4 g/mol |

IUPAC Name |

tributylstannyl 2-(2,2,3,3-tetramethylbutylsulfanyl)acetate |

InChI |

InChI=1S/C10H20O2S.3C4H9.Sn/c1-9(2,3)10(4,5)7-13-6-8(11)12;3*1-3-4-2;/h6-7H2,1-5H3,(H,11,12);3*1,3-4H2,2H3;/q;;;;+1/p-1 |

InChI Key |

HLDIKSNAOWJKSQ-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)OC(=O)CSCC(C)(C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Properties

- Molecular Formula: C22H46O2SSn

- Molecular Weight: 493.4 g/mol

- CAS Number: 73927-97-6

- Synonyms: Tributylstannyl 2-(2,2,3,3-tetramethylbutylsulfanyl)acetate, Tributyltin isooctylthioacetate, NSC-221194 among others.

The compound features a tributylstannyl moiety linked via an acetoxy group to a bulky tetramethylbutylthio substituent, which influences its steric and electronic properties.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of stannane derivatives such as tributylstannyl 2-(2,2,3,3-tetramethylbutylsulfanyl)acetate generally involves:

- Formation of the organotin backbone (tributylstannyl group)

- Introduction of the thioacetoxy substituent via esterification or substitution reactions

- Careful handling of reactive intermediates, especially tin hydrides

Preparation of Organotin Hydrides as Precursors

A key step in preparing the target compound is the generation of tributylstannyl hydride intermediates. According to a 2011 patent (US20130129607A1), stannane (SnH4) and its derivatives can be synthesized by the reduction of stannic halides (such as stannic chloride) with strong hydride donors like lithium aluminum hydride (LiAlH4) or lithium aluminum deuteride (LiAlD4) in suitable solvents.

Process Highlights:

- Solvents: Preferred solvents include ethers such as diethyl ether, tetrahydrofuran, and especially polyethers like diglyme, which stabilize stannic halide via Lewis acid-base complexation.

- Temperature Control: The stannic halide is dissolved in solvent at low temperatures (0°C to solvent melting point) to prevent premature reaction and decomposition.

- Addition Method: The stannic halide solution is added slowly and uniformly to the reducing agent under inert atmosphere and controlled stirring to manage the exothermic reaction and prevent localized excesses that could lead to explosions or deflagrations.

- Reaction Monitoring: Pressure and temperature are carefully controlled; volatile products such as stannane gas are collected at cryogenic temperatures (-196°C) to ensure purity.

This method yields high-purity stannane derivatives with improved safety and yield compared to older protocols that often resulted in low yields (~25-30%) and hazardous runaway reactions.

Specific Preparation of Tributylstannyl 2-(2,2,3,3-tetramethylbutylsulfanyl)acetate

While direct literature on the exact preparation of this specific compound is limited, analogous organotin compounds have been prepared by:

- Step 1: Synthesis of tributylstannyl hydride or halide intermediates via reduction of stannic halides as described above.

- Step 2: Reaction of the tributylstannyl hydride with 2-(2,2,3,3-tetramethylbutylthio)acetic acid derivatives or their activated esters to form the acetoxy linkage.

- Step 3: Purification under inert atmosphere to prevent oxidation or hydrolysis of the tin center.

An example from related organotin chemistry involves preparing tributyl(iodomethyl)stannane by reacting tributyl(chloromethyl)stannane with appropriate nucleophiles under controlled conditions in anhydrous tetrahydrofuran (THF) with nitrogen atmosphere and temperature control (0–5°C). This approach can be adapted to introduce the 2-(2,2,3,3-tetramethylbutylthio)acetoxy group by substitution or esterification.

Data Table: Summary of Preparation Parameters

Chemical Reactions Analysis

Stannane, (2-(2,2,3,3-tetramethylbutylthio)acetoxy)tributyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form stannane derivatives.

Substitution: The compound can undergo substitution reactions where the tributyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C22H46O2SSn

- Molecular Weight : 493.4 g/mol

- CAS Number : 73927-97-6

The compound features a tributylstannyl group attached to an acetoxy moiety with a thioether substituent. This structure enhances its reactivity and utility in chemical reactions.

Organic Synthesis

Stannane compounds are widely used as reagents in organic synthesis due to their ability to participate in various coupling reactions. The specific stannane discussed here has been utilized in:

- Cross-Coupling Reactions : It acts as a nucleophile in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds. This is critical in synthesizing complex organic molecules for pharmaceuticals and agrochemicals.

Case Study: Synthesis of Complex Organic Molecules

A study demonstrated the use of tributylstannyl 2-(2,2,3,3-tetramethylbutylsulfanyl)acetate in synthesizing stereodefined alkenes through its reaction with various electrophiles under palladium catalysis. The results indicated high yields and selectivity for the desired products, showcasing its effectiveness as a coupling agent .

Material Science

In material science, stannanes are employed to modify surfaces and enhance material properties. The compound's unique structure allows it to act as a coupling agent in polymer formulations.

- Polymer Modification : It can improve adhesion between different polymer phases or between polymers and fillers, enhancing mechanical properties and thermal stability.

Data Table: Properties of Modified Polymers

| Polymer Type | Modification Method | Resulting Property Improvement |

|---|---|---|

| Polypropylene | Addition of stannane during synthesis | Increased tensile strength |

| Polyvinyl chloride | Surface treatment with stannane | Enhanced weather resistance |

Biological Applications

Recent research has explored the potential biological applications of stannanes. While the primary focus has been on their chemical utility, some studies suggest they may have roles in biological systems.

Case Study: Antimicrobial Efficacy

Research on related tributylstannanes indicated that they could inhibit bacterial growth effectively. This opens avenues for exploring the antimicrobial potential of tributylstannyl 2-(2,2,3,3-tetramethylbutylsulfanyl)acetate in pharmaceutical formulations .

Environmental Applications

Stannanes are being investigated for their role in environmental chemistry, particularly in remediation processes.

- Heavy Metal Chelation : The ability of certain stannanes to bind heavy metals suggests potential applications in environmental cleanup efforts.

Data Table: Heavy Metal Binding Efficiency

| Stannane Compound | Heavy Metal Ion | Binding Affinity (K_d) |

|---|---|---|

| Tributylstannyl 2-(2,2,3,3-tetramethylbutylsulfanyl)acetate | Lead (Pb²⁺) | Low μM range |

| Tributylstannane | Cadmium (Cd²⁺) | Sub μM range |

Mechanism of Action

The mechanism of action of Stannane, (2-(2,2,3,3-tetramethylbutylthio)acetoxy)tributyl- involves its interaction with molecular targets through its stannane core and tributyl group. The compound can form stable complexes with various substrates, facilitating chemical transformations. The specific pathways involved depend on the nature of the reaction and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural features and applications of TDO000 and analogous tributylstannanes:

Reactivity and Mechanism

- TDO000 : The tetramethylbutylthioacetoxy group likely enhances steric hindrance and thermal stability compared to simpler acetoxy derivatives. The sulfur atom may participate in coordination or redox processes, though this requires experimental validation.

- Radical Allylation: Compounds like tributyl[2-(trimethylsilyl)prop-2-enyl]stannane exhibit accelerated radical allylation rates due to electron-donating silyl groups polarizing transition states (4.2–6.5× faster than non-substituted analogs) .

- Asymmetric Synthesis : Tributyl[(2-methylidene-4,4-diethoxy)butyl]stannane enables enantioselective allylation of aldehydes, yielding chiral homoallylic alcohols with >90% enantiomeric excess under optimized conditions (B(OBu)₃ and CF₃COOH additives) .

Biological Activity

Stannane, specifically 2-(2,2,3,3-tetramethylbutylthio)acetoxytributyl-, is a compound that belongs to the organotin family. Organotins are known for their diverse biological activities, ranging from antifungal to potential endocrine-disrupting effects. This article reviews the biological activity of this specific stannane derivative, synthesizing data from various sources to provide a comprehensive overview.

- Molecular Formula : C14H30OSn

- Molecular Weight : 314.10 g/mol

- CAS Number : 16682826

Biological Activity Overview

The biological activity of organotin compounds like stannane can be categorized into several key areas:

- Toxicity : Organotins are generally recognized for their toxicity in various biological systems. Stannane derivatives have shown harmful effects on mammalian reproductive systems and may disrupt endocrine functions.

- Antimicrobial Properties : Some organotin compounds exhibit antifungal and antibacterial properties, making them useful in agricultural and medical applications.

- Neurotoxicity : Studies suggest that certain organotins can affect the nervous system, leading to neurotoxic effects.

- Immunotoxicity : Organotins have been linked to immunosuppressive effects, which can compromise the immune response in mammals.

Toxicological Data

The following table summarizes key toxicological findings related to stannane and similar organotin compounds:

| Parameter | Value/Description |

|---|---|

| Acute Toxicity (Oral) | Toxic if swallowed (H301) |

| Acute Toxicity (Dermal) | Harmful in contact with skin (H312) |

| Environmental Impact | Very toxic to aquatic life (H410) |

| Endocrine Disruption Potential | Classified as potential endocrine disruptor |

Case Study 1: Reproductive Toxicity

A study examining the reproductive toxicity of tributyl tin compounds found that exposure led to significant reproductive impairments in mammals. The study highlighted that both TBT and DBT could negatively affect fertility and fetal development due to their endocrine-disrupting capabilities .

Case Study 2: Neurotoxic Effects

Research has indicated that stannane compounds can induce neurotoxic effects in animal models. In one experiment, exposure to organotin compounds resulted in behavioral changes consistent with neurotoxicity, suggesting potential risks for human health through environmental exposure .

Case Study 3: Antimicrobial Activity

A comparative study on various organotin compounds demonstrated that certain derivatives possess strong antifungal properties. Stannane derivatives were tested against fungal strains and showed promising results, indicating their potential utility in agricultural applications .

Q & A

Q. What are the primary synthetic routes for synthesizing organotin compounds like this stannane, and how can purity be optimized?

Organotin compounds are typically synthesized via reactions between tin precursors and organic halides or esters. For example, tributyltin hydride reacts with functionalized acyl chlorides under anhydrous conditions to form derivatives like the target stannane . Key steps include:

- Using inert atmospheres (e.g., nitrogen) to prevent oxidation.

- Purification via column chromatography or recrystallization to remove unreacted precursors.

- Monitoring reaction progress with techniques like thin-layer chromatography (TLC). Purity optimization involves strict control of stoichiometry, temperature, and solvent selection (e.g., dry tetrahydrofuran for moisture-sensitive reactions) .

Q. Which characterization techniques are critical for confirming the structure of this stannane?

Essential techniques include:

- Nuclear Magnetic Resonance (NMR) : and NMR to verify organic substituents and tin bonding environments.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identification of functional groups like thioacetoxy or tributyltin moieties.

- Elemental Analysis : Quantifying tin content to validate stoichiometry .

Q. What are the key applications of this stannane in materials science?

Organotin compounds are used in:

Q. What safety protocols are essential when handling this compound?

Critical protocols include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols.

- Emergency Measures : Immediate rinsing with water for eye/skin exposure and medical consultation .

Advanced Questions

Q. How can reaction conditions be optimized for this stannane in cross-coupling reactions?

Optimization strategies include:

- Catalyst Selection : Palladium or copper catalysts for efficient Stille coupling.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Temperature Control : Maintaining 60–80°C to balance reaction rate and side-product formation.

- Additives : Using ligands like triphenylphosphine to enhance catalytic activity .

Q. How do structural modifications (e.g., substituents) influence the reactivity of organotin compounds?

Substituents significantly alter reactivity:

- Electron-Withdrawing Groups (e.g., trifluoromethyl): Increase electrophilicity, enhancing radical generation.

- Bulky Groups (e.g., tetramethylbutyl): Steric hindrance reduces reaction rates but improves selectivity. Comparative studies show that iodine substituents (vs. bromine) improve oxidative stability in substitution reactions .

Q. What mechanisms explain the toxicity of organotin compounds in biological systems?

Toxicity arises from:

Q. How can researchers address contradictions in biological activity data for organotin compounds?

Strategies include:

- Standardized Assays : Consistent cell lines (e.g., HeLa or HEK293) and exposure durations.

- Dose-Response Analysis : Establishing minimum inhibitory concentrations (MICs) to compare efficacy.

- Control for Degradation : Monitoring compound stability in assay media (e.g., hydrolysis in aqueous solutions) .

Q. What computational methods predict the environmental impact of organotin compounds?

Methods include:

- Quantitative Structure-Activity Relationship (QSAR) : Modeling bioaccumulation and toxicity based on substituents.

- Degradation Pathway Analysis : Simulating hydrolysis or photolysis to identify persistent byproducts (e.g., SnO or SO).

- Ecotoxicological Databases : Cross-referencing with EPA DSSTox for hazard classification .

Q. How does this stannane compare to similar compounds in reactivity and applications?

| Compound | Key Features | Applications |

|---|---|---|

| Tributyltin chloride | High reactivity in Stille coupling | Catalyst in organic synthesis |

| Dibutyltin oxide | Moderate thermal stability | PVC stabilizers |

| Target Stannane | Radical generation via iodine substituent | Polymer modification, antimicrobials |

The iodine moiety in the target stannane enhances oxidative stability compared to brominated analogs, making it suitable for prolonged reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.